molecular formula C18H22N4O3 B2792717 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea CAS No. 324042-85-5

3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea

Cat. No.: B2792717
CAS No.: 324042-85-5
M. Wt: 342.399
InChI Key: UFTANGRFDLWWPP-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea is a complex organic compound characterized by its adamantyl and nitrophenyl groups. The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound. The nitrophenyl group, on the other hand, is known for its electron-withdrawing properties, making the compound an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea typically involves the following steps:

    Starting Materials: The synthesis begins with 1-adamantylamine and 4-nitrobenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the Schiff base intermediate.

    Formation of Urea Derivative: The Schiff base intermediate is then reacted with an isocyanate to form the final product, this compound.

Chemical Reactions Analysis

1-(1-Adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The adamantyl group can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions but generally include nitro, amino, and halogenated derivatives.

Scientific Research Applications

1-(1-Adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the development of advanced materials due to its rigid structure and unique chemical properties.

Mechanism of Action

The mechanism of action for 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group provides a rigid framework that can fit into specific binding sites, while the nitrophenyl group can participate in various electronic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(1-Adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea can be compared with similar compounds such as:

    N-(1-Adamantyl)-N’-(4-chlorophenyl)urea: This compound has a chlorophenyl group instead of a nitrophenyl group, which affects its electronic properties and reactivity.

    1-(1-Adamantyl)ethylamine hydrochloride: This compound lacks the nitrophenyl group and has different applications, particularly in antiviral research.

The uniqueness of 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea lies in its combination of the adamantyl and nitrophenyl groups, which impart distinct physical and chemical properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1-(1-adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17(21-19-11-12-1-3-16(4-2-12)22(24)25)20-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,11,13-15H,5-10H2,(H2,20,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTANGRFDLWWPP-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.